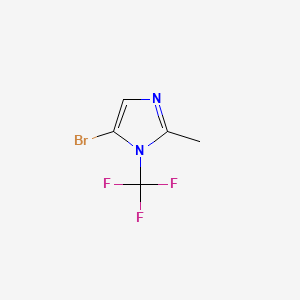
(3-Methoxypiperidin-4-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxypiperidin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypiperidin-4-yl)methanol hydrochloride typically involves the reaction of piperidine derivatives with methanol in the presence of hydrochloric acid. One common method includes the following steps:
Starting Material: Piperidine derivative.
Reagent: Methanol.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process typically includes:
Raw Material Handling: Ensuring the purity of piperidine derivatives and methanol.
Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conversion.
Purification: Using techniques such as crystallization or distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxypiperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Different alcohol derivatives.
Substitution: Compounds with new functional groups replacing the methoxy group.
Applications De Recherche Scientifique
(3-Methoxypiperidin-4-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methoxypiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methoxypiperidin-3-yl)methanol hydrochloride: A closely related compound with similar structural features.
(4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methanol hydrochloride: Another compound with a methoxy group and a piperidine ring.
Uniqueness
(3-Methoxypiperidin-4-yl)methanol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H16ClNO2 |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
(3-methoxypiperidin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-7-4-8-3-2-6(7)5-9;/h6-9H,2-5H2,1H3;1H |
Clé InChI |
KDJAURWCTRLPRH-UHFFFAOYSA-N |
SMILES canonique |
COC1CNCCC1CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
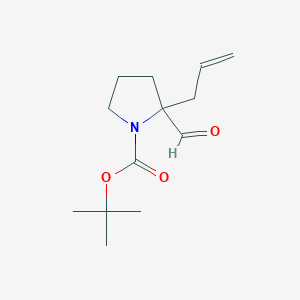
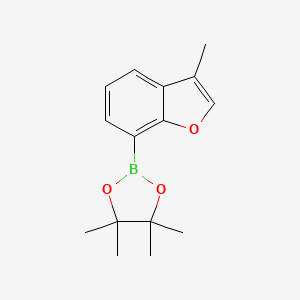
![2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile](/img/structure/B15298629.png)
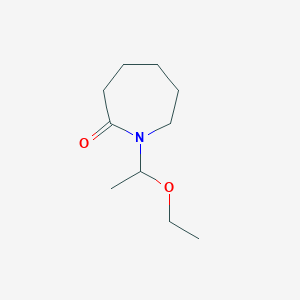

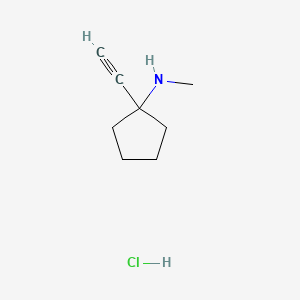
![rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B15298671.png)


![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)


